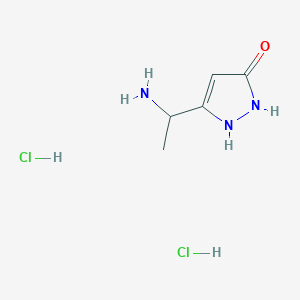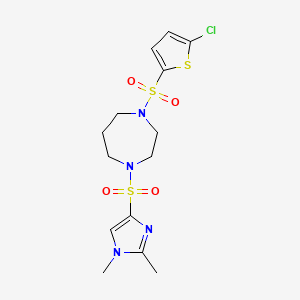
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, also known as AEDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AEDP is a heterocyclic compound that contains both a pyrazole and an amino group. It has been found to have a wide range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.
Aplicaciones Científicas De Investigación
Stem Cell Research
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride: is extensively used in stem cell research, particularly as a selective Rho kinase inhibitor. It facilitates the maintenance and differentiation of stem cells, which is crucial for developing therapies for regenerative medicine .
Organoid Culture
This compound is a key component in the media used for brain organoid differentiation. Organoids are miniaturized and simplified versions of organs produced in vitro in three dimensions that show realistic micro-anatomy .
Cancer Research
In cancer research, the compound has been applied as a part of the protocol for reprogramming breast cancer cells into induced progenitor-like cells (iPLs), which can be a significant step towards understanding cancer progression and developing new treatment strategies .
Cardiovascular Studies
The inhibitor properties of the compound make it valuable in cardiovascular studies, especially in research focused on the effects of Rho kinase activity on blood vessels and heart muscle cells .
Neurological Applications
Neurology benefits from this compound through its use in studies related to brain development and neurological disorders, where the inhibition of Rho kinase can influence neural stem cell differentiation and survival .
Nephrology
In nephrology, the compound is used to study kidney function and diseases. It helps in understanding the role of Rho kinase in kidney tissue architecture and function .
Apoptosis and Cell Cycle
The compound has been utilized to study apoptosis (programmed cell death) and the cell cycle, particularly the transition between the G1 and S phases, which is a critical control point for cell proliferation .
Pharmacological Profiling
Pharmacological studies have employed this compound to understand its mechanism of action, competitive inhibition profile, and its effects on various cellular processes such as stress fiber formation and cytokinesis .
Mecanismo De Acción
Target of Action
The primary targets of 5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride are ROCK1 and ROCK2 . These are Rho-associated coiled-coil containing protein kinases, which play a crucial role in Rho-mediated cell adhesion and smooth muscle contraction .
Mode of Action
This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2 . It acts by competing with ATP for binding to the catalytic site of these kinases . This results in the inhibition of agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 affects the Rho-mediated cell adhesion and smooth muscle contraction pathways . This can lead to the blockage of cell spreading and the suppression of RhoA-induced formation of stress fibers .
Pharmacokinetics
It is known to be cell-permeable, orally bioavailable, and active in vivo .
Result of Action
The inhibition of ROCK1 and ROCK2 by this compound leads to various cellular effects. For instance, it promotes skeletal myogenic differentiation of MESP1+ mesoderm, as shown by immunostaining for Myosin Heavy Chain+ and Myogenin . It also increases the survival rate of human embryonic stem cells and iPSCs undergoing cryopreservation .
Propiedades
IUPAC Name |
5-(1-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-3(6)4-2-5(9)8-7-4;;/h2-3H,6H2,1H3,(H2,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYJQNANDWZQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B2949025.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2949030.png)
![2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B2949031.png)


![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2949036.png)
![1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2949037.png)
![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)




